molecular formula C13H20N2 B13548593 (1-(3-Methylbenzyl)pyrrolidin-2-yl)methanamine

(1-(3-Methylbenzyl)pyrrolidin-2-yl)methanamine

Cat. No.: B13548593
M. Wt: 204.31 g/mol
InChI Key: OHRZYQKMKYPGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(3-Methylbenzyl)pyrrolidin-2-yl)methanamine is a secondary amine featuring a pyrrolidine ring substituted at the 1-position with a 3-methylbenzyl group and at the 2-position with a methanamine moiety. Its structure combines a rigid pyrrolidine scaffold with a lipophilic 3-methylbenzyl group, which may enhance binding to hydrophobic pockets in biological targets. The primary amine at the 2-position provides a site for further functionalization or hydrogen bonding interactions .

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

[1-[(3-methylphenyl)methyl]pyrrolidin-2-yl]methanamine

InChI

InChI=1S/C13H20N2/c1-11-4-2-5-12(8-11)10-15-7-3-6-13(15)9-14/h2,4-5,8,13H,3,6-7,9-10,14H2,1H3

InChI Key

OHRZYQKMKYPGAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCC2CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(3-methylphenyl)methyl]pyrrolidin-2-yl}methanamine typically involves the reaction of 3-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

{1-[(3-methylphenyl)methyl]pyrrolidin-2-yl}methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-(3-Methylbenzyl)pyrrolidin-2-yl)methanamine is a pyrrolidine derivative with a 3-methylbenzyl group and a primary amine functional group, making it interesting for medicinal chemistry applications.

Potential Applications

The applications of This compound are primarily in pharmaceutical development as a lead compound for drug discovery. Predictive models using structure-activity relationship (SAR) methodologies could give insights into its potential biological effects. Interaction studies are also essential to understanding its pharmacodynamics, typically including computational modeling, in vitro assays, and in vivo studies. Such studies can provide valuable data on the compound's therapeutic potential and safety profile.

Reactivity

The chemical reactivity of This compound can be explored through various organic reactions, including:

  • Nucleophilic substitution
  • Acylation
  • Reductive amination

These reactions highlight the compound's versatility in synthetic organic chemistry.

Similar Compounds

Similar compounds include pyrrolidine derivatives that exhibit notable biological activities. A comparison highlights their uniqueness:

Compound NameStructure TypeNotable Activity
1-(3-Methylphenyl)pyrrolidinePyrrolidineAntidepressant properties
(R)-N-MethylpyrrolidinePyrrolidineAnalgesic effects
1-(4-Methylbenzyl)pyrrolidin-2-onePyrrolidine derivativeAntimicrobial activity

Mechanism of Action

The mechanism of action of {1-[(3-methylphenyl)methyl]pyrrolidin-2-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzyl Group

a) Positional Isomers
  • N-(2-Methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride (CAS 1289387-80-9):
    This compound differs only in the position of the methyl group on the benzyl substituent (2-methyl vs. 3-methyl). The 2-methyl substitution may sterically hinder interactions with flat binding sites compared to the 3-methyl isomer. This positional change could alter lipophilicity (logP) and solubility .

  • However, this substitution reduces lipophilicity (Cl vs. CH3) and may impact blood-brain barrier permeability .
b) Functional Group Replacements
  • [1-(3-Methylbenzoyl)piperidin-3-yl]methanamine: Substitution of the benzyl group with a benzoyl moiety introduces a ketone, increasing polarity and hydrogen-bonding capacity.

Heterocyclic and Aromatic Modifications

a) Pyrazine and Pyrimidine Derivatives
  • (1-((3-Methoxypyrazin-2-yl)methyl)pyrrolidin-2-yl)methanamine hydrochloride (CAS 1420882-05-8): Replacement of the benzyl group with a 3-methoxypyrazinyl group introduces a nitrogen-rich heterocycle. This modification also increases molecular weight (258.75 g/mol) and polarity compared to the parent compound .
  • (R)-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine :
    The pyrimidine ring provides two nitrogen atoms, creating additional hydrogen-bonding sites. This structural change could enhance interactions with purine-binding pockets in kinases or nucleic acid targets .

b) Nitrothiophene and Pyridine Hybrids
  • N-(3-Methylbenzyl)-1-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine hydrochloride (Compound 12 in ): This compound features a nitrothiophene moiety and a pyridylmethyl group, adding complexity to the structure. The nitro group (-NO2) is strongly electron-withdrawing, which may stabilize charge-transfer interactions in receptor binding.

Ring Size and Amine Positioning

  • 2-(1-Benzyl-pyrrolidin-3-yl)-ethylamine (CAS 130927-84-3):
    The ethylamine group is attached to the 3-position of the pyrrolidine ring instead of the 2-position. This positional shift alters the spatial orientation of the primary amine, which could impact interactions with chiral binding sites. The benzyl group (without a methyl substituent) reduces steric hindrance compared to the 3-methylbenzyl variant .

Key Findings and Implications

Substituent Position : The 3-methylbenzyl group in the target compound balances lipophilicity and steric effects, whereas 2-methyl or dichloro substitutions alter electronic and steric profiles .

Synthetic Accessibility : Compounds with simpler substituents (e.g., 3-methylbenzyl) are synthesized in higher yields (e.g., 31% for ’s Compound 12) compared to multi-substituted analogues .

Biological Activity

(1-(3-Methylbenzyl)pyrrolidin-2-yl)methanamine, a compound featuring a pyrrolidine ring and a 3-methylbenzyl group, has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.

The compound can be synthesized through the reaction of 3-methylbenzyl chloride with pyrrolidine in the presence of bases like sodium hydride or potassium carbonate. This reaction typically occurs in organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The resulting product is characterized by its unique structure, which allows for various chemical reactivity, including N-alkylation and oxidation reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an agonist or antagonist at various receptors and enzymes, modulating biochemical pathways involved in several physiological processes.

Anticonvulsant Activity

Research indicates that derivatives of pyrrolidine compounds, including this compound, have been evaluated for anticonvulsant properties. For instance, studies utilizing electroshock and chemoshock seizure tests have shown promising results in reducing seizure activity .

Antimicrobial and Antiviral Properties

The compound has been investigated for its potential antimicrobial and antiviral activities. Preliminary studies suggest that it may inhibit the growth of certain bacteria and viruses, although detailed mechanisms remain to be elucidated.

Neuroprotective Effects

In vitro studies have indicated that this compound may exert neuroprotective effects through the modulation of signaling pathways such as PI3K/Akt. These effects could be beneficial in treating neurodegenerative diseases by enhancing neuronal survival and differentiation .

Case Studies and Research Findings

A systematic review of structure-activity relationships has been conducted to identify the efficacy of various analogues of this compound. Notably, certain modifications to the structure have resulted in enhanced biological activity, particularly against cancer cell lines such as MDA-MB-231 in xenograft models .

Table: Summary of Biological Activities

Activity Findings References
AnticonvulsantEffective in MES and scPTZ seizure tests
AntimicrobialInhibitory effects on specific bacterial strains
NeuroprotectiveModulates PI3K/Akt signaling pathways; enhances neuronal survival
Cancer Cell InhibitionReduces viability of MDA-MB-231 cells by 55% at 10 μM concentration in vitro

Q & A

Basic: What are the optimal synthetic routes for (1-(3-Methylbenzyl)pyrrolidin-2-yl)methanamine?

Answer:
The compound is typically synthesized via multi-step organic reactions. A common approach involves reductive amination between pyrrolidin-2-ylmethanamine derivatives and 3-methylbenzyl halides, using catalysts like palladium or nickel under controlled hydrogenation conditions . Protecting groups (e.g., Boc) may be employed to prevent undesired side reactions during intermediate steps . Purification often requires column chromatography or recrystallization, with reaction progress monitored via thin-layer chromatography (TLC). Post-synthesis characterization using 1H^1 \text{H} and 13C^{13} \text{C} NMR, FTIR, and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Advanced: How can enantiomeric purity be ensured during synthesis?

Answer:
Enantiomeric control is achieved through chiral catalysts (e.g., Jacobsen’s catalyst) or chiral auxiliaries during key synthetic steps . Asymmetric hydrogenation or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can isolate specific enantiomers . Chiral stationary-phase HPLC or polarimetry validates enantiopurity, with stereochemical assignments confirmed via X-ray crystallography or NOESY NMR experiments .

Basic: What analytical techniques confirm its structure and purity?

Answer:

  • Structural confirmation : 1H^1 \text{H} NMR (to identify aromatic and pyrrolidine protons), 13C^{13} \text{C} NMR (to resolve carbonyl and quaternary carbons), and FTIR (for amine and C-H stretching bands) .
  • Purity assessment : HPLC with UV detection (≥95% purity threshold) or gas chromatography (GC) for volatile derivatives .
  • Mass analysis : HRMS or ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced: What strategies mitigate competing side reactions during functionalization?

Answer:
Competing reactions (e.g., over-alkylation or oxidation) are minimized by:

  • Steric/electronic modulation : Electron-withdrawing groups (e.g., sulfonyl) direct reactivity to specific sites .
  • Condition optimization : Low temperatures (−78°C) for lithiation steps or inert atmospheres (argon/nitrogen) to prevent oxidation .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) for selective hydrogenation .

Basic: How to assess solubility and stability under experimental conditions?

Answer:

  • Solubility : Test in DMSO, ethanol, or PBS (pH 7.4) using nephelometry or UV-Vis spectroscopy .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Thermal stability is assessed via differential scanning calorimetry (DSC) .

Advanced: What computational methods predict biological targets?

Answer:

  • Molecular docking : AutoDock or Schrödinger Suite to model interactions with receptors (e.g., GPCRs, ion channels) .
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
  • MD simulations : GROMACS for studying binding kinetics and conformational stability .

Basic: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

  • Core modifications : Introduce substituents (e.g., halogens, methyl groups) on the benzyl or pyrrolidine ring .
  • Bioassays : Test derivatives in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., rodent models) to correlate structural changes with efficacy/toxicity .

Advanced: How to optimize blood-brain barrier (BBB) penetration for CNS targets?

Answer:

  • Lipophilicity adjustment : Aim for logP 2–3 via alkyl chain truncation or fluorine substitution .
  • Prodrug strategies : Ester or amide prodrugs to enhance passive diffusion, followed by enzymatic cleavage in the brain .
  • In vitro BBB models : Use MDCK-MDR1 monolayers to measure permeability coefficients .

Basic: How to detect and characterize metabolites in in vitro assays?

Answer:

  • Metabolite profiling : Incubate with liver microsomes or hepatocytes, followed by LC-MS/MS to identify phase I/II metabolites .
  • CYP inhibition assays : Use fluorogenic substrates to assess cytochrome P450 interactions .

Advanced: How to resolve conflicting bioactivity data across studies?

Answer:

  • Assay validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO), buffer conditions, and endpoint measurements .
  • Compound integrity : Re-test batches for purity (HPLC) and confirm absence of degradants .
  • Off-target profiling : Screen against unrelated targets (e.g., kinase panels) to identify confounding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.